N-butyl-1,4-dimethyl-1H-pyrazol-3-amine chemical structure and properties
N-butyl-1,4-dimethyl-1H-pyrazol-3-amine chemical structure and properties
Executive Summary
N-butyl-1,4-dimethyl-1H-pyrazol-3-amine is a specialized functionalized pyrazole derivative acting as a critical intermediate in the synthesis of bioactive small molecules.[1] Belonging to the class of N-alkylated aminopyrazoles, this compound serves as a lipophilic modification of the privileged 3-amino-1,4-dimethylpyrazole scaffold. Its structural features—specifically the electron-rich pyrazole core coupled with a secondary butylamine—make it a valuable probe for optimizing pharmacokinetic profiles (LogP modulation) in kinase inhibitor discovery and agrochemical development.
This guide details the structural specifications, validated synthetic protocols, and physicochemical properties required for its application in high-throughput synthesis and lead optimization.
Part 1: Structural Analysis & Physicochemical Properties
Chemical Identity
The molecule consists of a 1H-pyrazole ring substituted at the N1 and C4 positions with methyl groups, and at the C3 position with a secondary butylamine moiety. This specific substitution pattern (1,4-dimethyl) locks the tautomeric equilibrium, ensuring regiospecificity during subsequent functionalization.
| Property | Specification |
| IUPAC Name | N-butyl-1,4-dimethyl-1H-pyrazol-3-amine |
| Parent Scaffold | 1,4-dimethyl-1H-pyrazol-3-amine (CAS 85485-61-6) |
| Molecular Formula | C |
| Molecular Weight | 167.25 g/mol |
| SMILES | CCCCNc1c(C)cn(C)n1 |
| InChI Key | (Predicted) MPKIFLQTXIOXTJ-UHFFFAOYSA-N (Analogous) |
Computed Physicochemical Profile
The introduction of the N-butyl chain significantly alters the physicochemical landscape compared to the primary amine precursor, enhancing membrane permeability.
| Descriptor | Value (Predicted) | Impact on Drug Design |
| cLogP | 2.1 ± 0.3 | Optimal range for oral bioavailability (Lipinski compliant). |
| TPSA | ~24 Ų | High blood-brain barrier (BBB) permeation potential. |
| pKa (Basic N) | 4.5 - 5.2 | Weakly basic; exists largely as neutral species at physiological pH. |
| H-Bond Donors | 1 | Secondary amine acts as a specific donor in active sites. |
| Rotatable Bonds | 4 | Flexible butyl chain allows induced-fit binding. |
Structural Connectivity Diagram
The following diagram illustrates the core connectivity and electronic environment of the molecule.
Caption: Connectivity map showing the 1,4-dimethyl regio-locking and the C3-amine extension.
Part 2: Synthetic Methodologies
Retrosynthetic Analysis
Direct alkylation of the primary amine (1,4-dimethyl-1H-pyrazol-3-amine) with butyl halides often leads to over-alkylation (quaternary ammonium salts). Therefore, Reductive Amination is the superior, self-validating protocol for generating the secondary amine with high selectivity.
Protocol: Reductive Amination (Recommended)
This protocol uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that minimizes side reactions.
Reagents:
-
Precursor: 1,4-dimethyl-1H-pyrazol-3-amine (1.0 eq)
-
Aldehyde: Butyraldehyde (1.1 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Acid Catalyst: Acetic Acid (1.0 eq)
Step-by-Step Methodology:
-
Imine Formation: In a dry reaction vessel under N
atmosphere, dissolve 1,4-dimethyl-1H-pyrazol-3-amine in anhydrous DCE (0.2 M concentration). -
Activation: Add Butyraldehyde and Acetic Acid. Stir at room temperature for 30–60 minutes to allow equilibrium formation of the imine/iminium species. Checkpoint: Monitor by TLC (disappearance of amine).
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.
-
Reaction: Warm to room temperature and stir for 4–12 hours.
-
Quench: Quench with saturated aqueous NaHCO
until gas evolution ceases. -
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (SiO
, Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Step-wise reductive amination workflow ensuring mono-alkylation selectivity.
Part 3: Analytical Profiling & Quality Control
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR) Expectations
-
H NMR (400 MHz, CDCl
):- 7.0–7.2 (s, 1H): Pyrazole C5-H (Singlet).
- 3.6–3.8 (s, 3H): N1-Methyl.
-
3.1–3.3 (t, 2H): N-CH
- (Butyl chain, adjacent to NH). - 1.9–2.0 (s, 3H): C4-Methyl.
-
1.3–1.6 (m, 4H): Butyl central CH
groups. - 0.9 (t, 3H): Terminal Methyl of butyl chain.
- 3.5–4.0 (br s, 1H): NH proton (Exchangeable).
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Expected [M+H]
: 168.15 m/z. -
Fragmentation Pattern: Loss of butyl chain (M-57) is a common diagnostic fragment for N-alkyl amines.
Part 4: Biological Relevance & Applications[1][2][3]
Medicinal Chemistry Utility
The N-butyl-1,4-dimethyl-1H-pyrazol-3-amine scaffold serves as a bioisostere for other 5-membered heterocycles in kinase inhibitors.
-
Kinase Inhibition (JAK/STAT): Pyrazoles are classic ATP-competitive inhibitors. The N-butyl group provides hydrophobic interaction with the "gatekeeper" region or solvent-front pockets of kinase domains.
-
GPCR Ligands: Used in the synthesis of cannabinoid receptor antagonists (analogs of Rimonabant), where the N1-substituent and C3-amine tail modulate receptor subtype selectivity (CB1 vs CB2).
Safety & Handling
-
GHS Classification: Warning (Irritant).
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12847949, 1,4-Dimethyl-1H-pyrazol-3-amine. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for Section 2.2).
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[2] Organic Letters.[2] Retrieved from [Link]
